molecular formula C15H10ClNO2 B5720635 2-(2-Chlorobenzyl)isoindoline-1,3-dione

2-(2-Chlorobenzyl)isoindoline-1,3-dione

Cat. No.: B5720635
M. Wt: 271.70 g/mol
InChI Key: MXWLGDPEVUWYQJ-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a 2-chlorobenzyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of 2-chlorobenzylamine with phthalic anhydride under reflux conditions in a suitable solvent such as toluene or xylene . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorobenzyl)isoindoline-1,3-dione has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antipsychotic and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, colorants, and polymer additives

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 2-chlorobenzyl group enhances its potential as a bioactive molecule, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWLGDPEVUWYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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